2-Allyloxy-5-chloro-benzoic acid

Übersicht

Beschreibung

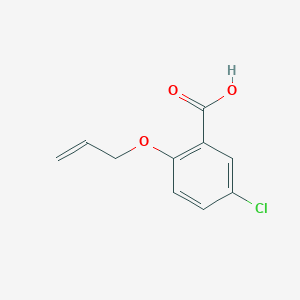

2-Allyloxy-5-chloro-benzoic acid is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a derivative of benzoic acid, featuring an allyloxy group at the second position and a chlorine atom at the fifth position on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyloxy-5-chloro-benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.

Allylation: The hydroxyl group at the second position is allylated using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Allyloxy-5-chloro-benzoic acid undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of 2-Allyloxy-5-chlorobenzoic acid derivatives such as aldehydes or carboxylic acids.

Reduction: Formation of 2-Allyloxy-5-chlorobenzyl alcohol or 2-Allyloxy-5-chlorobenzene.

Substitution: Formation of 2-Allyloxy-5-methoxybenzoic acid or 2-Allyloxy-5-thiobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-Allyloxy-5-chloro-benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are essential for building more intricate structures.

Synthetic Routes

- The compound is typically synthesized through the allylation of 5-chloro-2-hydroxybenzoic acid using allyl bromide in the presence of a base like potassium carbonate. This reaction is carried out under reflux conditions in organic solvents such as acetone or dimethylformamide.

Biological Research

Antimicrobial and Anti-inflammatory Properties

- Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. These properties make it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

Potential in Drug Development

- The compound has been explored for its potential use as a pharmacophore in medicinal chemistry. Its ability to modulate biological pathways suggests possible applications in drug design targeting specific diseases or conditions.

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, this compound is utilized in the production of specialty chemicals. Its reactivity allows it to serve as a reagent in various chemical processes, contributing to the development of new materials and compounds.

Bioconjugation Chemistry

- The allyloxy group provides stability and versatility, making it suitable for bioconjugation applications where biomolecules need to be linked together. This characteristic is particularly valuable in creating drug delivery systems and other biotechnological applications.

Case Studies

- Synthesis and Characterization : A study focusing on the synthesis of chiral ortho-benzyloxyphenyl oxazolines highlighted the use of this compound as a model compound for analyzing electrostatic stabilization effects during reactions .

- Biological Activity Assessment : Research has demonstrated that derivatives of this compound possess significant anti-inflammatory effects, indicating their potential therapeutic applications in managing inflammatory diseases .

- Industrial Applications : The compound has been noted for its role in developing new functional materials due to its rigid structure and chemical functionality, which can be exploited to create polymers or liquid crystals with specific properties .

Wirkmechanismus

The mechanism of action of 2-Allyloxy-5-chloro-benzoic acid involves its interaction with specific molecular targets and pathways. The allyloxy group and chlorine atom contribute to its reactivity and ability to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Allyloxybenzoic acid: Lacks the chlorine atom, resulting in different reactivity and biological properties.

5-Chloro-2-hydroxybenzoic acid: Lacks the allyloxy group, affecting its chemical behavior and applications.

2-Methoxy-5-chlorobenzoic acid: Contains a methoxy group instead of an allyloxy group, leading to variations in its chemical and biological activities.

Uniqueness

2-Allyloxy-5-chloro-benzoic acid is unique due to the presence of both the allyloxy group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, its potential biological activities make it a valuable compound for research and industrial applications .

Biologische Aktivität

2-Allyloxy-5-chloro-benzoic acid is an organic compound characterized by its unique structural features, including an allyloxy group and a chloro substituent on the benzoic acid backbone. This combination of functional groups has been associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. Its derivatives have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Similar compounds with structural analogies have demonstrated the ability to modulate inflammatory responses, indicating that this compound may also possess such capabilities.

Enzyme Inhibition

The compound's interaction with specific enzymes has also been a focus of research. The unique functional groups allow for potential inhibition of enzymes involved in inflammatory processes or microbial metabolism, further supporting its therapeutic potential .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The allyloxy group and chlorine atom enhance its reactivity, enabling it to form hydrogen bonds and participate in hydrophobic interactions with biological molecules. These interactions can modulate enzyme activity and receptor binding, leading to observed biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| 2-Chloro-5-methylbenzoic acid | Methyl group at the 5th position | Exhibits different solubility properties; moderate antimicrobial activity |

| 4-Allyloxybenzoic acid | Allyloxy group at the 4th position | Potential for different anti-inflammatory effects |

| 3-Chloro-4-hydroxybenzoic acid | Hydroxyl group at the 4th position | Known for antioxidant properties; moderate anti-inflammatory effects |

| 2-Methoxy-5-chlorobenzoic acid | Methoxy group instead of allyloxy | Different reactivity; lower antimicrobial activity |

The distinct combination of the allyloxy group and chlorine atom in this compound imparts unique chemical properties that differentiate it from these structurally similar compounds. This uniqueness may contribute to its specific biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in a pharmacological journal demonstrated that derivatives of this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

- Inflammatory Response Modulation : Another research article highlighted the compound's ability to reduce inflammatory markers in animal models, suggesting a promising avenue for developing anti-inflammatory drugs .

- Enzyme Interaction Analysis : A biochemical analysis revealed that this compound could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Eigenschaften

IUPAC Name |

5-chloro-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJFEVFAVBYSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365367 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-22-1 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.